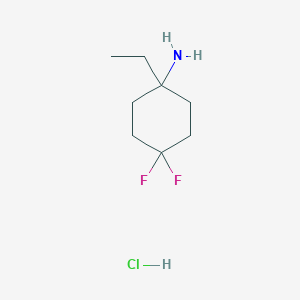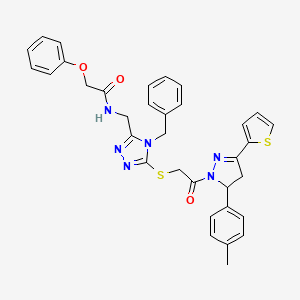![molecular formula C10H13Cl2NO2 B2425478 2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-YL)-ethylamine hydrochloride CAS No. 1049722-93-1](/img/structure/B2425478.png)
2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-YL)-ethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-YL)-ethylamine hydrochloride typically involves the following steps:
Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring. This can be achieved through the cyclization of catechol derivatives with appropriate reagents under controlled conditions.
Attachment of the Ethylamine Group: The final step involves the attachment of the ethylamine group. This can be done through nucleophilic substitution reactions where the ethylamine group replaces a leaving group on the benzodioxin ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-YL)-ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous conditions.
Substitution: Sodium hydroxide, potassium tert-butoxide; often in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzodioxin derivatives.
Scientific Research Applications
2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-YL)-ethylamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs. Its structure allows for interactions with various biological targets, making it a candidate for drug design.
Biological Research: The compound is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds. Its reactivity makes it valuable in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-YL)-ethylamine hydrochloride involves its interaction with specific molecular targets. The ethylamine group can form hydrogen bonds with biological molecules, while the benzodioxin ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-amine: Lacks the chlorine atom and ethylamine group.
8-Chloro-2,3-dihydro-1,4-benzodioxin: Lacks the ethylamine group.
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine: Contains an imidazo[1,2-a]pyridine moiety instead of the ethylamine group.
Uniqueness
The uniqueness of 2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-YL)-ethylamine hydrochloride lies in its specific combination of functional groups. The presence of both the chlorine atom and the ethylamine group provides distinct chemical properties and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c11-8-5-7(1-2-12)6-9-10(8)14-4-3-13-9;/h5-6H,1-4,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGDEGREPKXWLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Cl)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-(4-ethoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2425395.png)

![14,14-dimethyl-10-[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one](/img/structure/B2425402.png)
![3-methyl-2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine dihydrochloride](/img/structure/B2425404.png)
![Methyl 3-{[(6-cyclopropylpyridin-3-yl)methyl]sulfamoyl}-4-methoxybenzoate](/img/structure/B2425405.png)



![5,6-Dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2425409.png)




![2-(4-Tert-butyl-1,3-thiazol-2-yl)-4-[(5-chloropyrazin-2-yl)methyl]morpholine](/img/structure/B2425416.png)
